molecular formula C9H13NO4S2 B14504626 N-Benzyl-N-(methanesulfonyl)methanesulfonamide CAS No. 64183-75-1

N-Benzyl-N-(methanesulfonyl)methanesulfonamide

Cat. No.: B14504626
CAS No.: 64183-75-1
M. Wt: 263.3 g/mol
InChI Key: CXKBRBKLXHIGNH-UHFFFAOYSA-N
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Description

N-Benzyl-N-(methanesulfonyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to two methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(methanesulfonyl)methanesulfonamide typically involves the reaction of benzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with another equivalent of methanesulfonyl chloride to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(methanesulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-N-(methanesulfonyl)methanesulfonamide has several applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(methanesulfonyl)methanesulfonamide involves its interaction with biological molecules through its sulfonamide groups. These groups can form hydrogen bonds and interact with enzyme active sites, leading to inhibition of enzyme activity. The benzyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylsulfonamide: Lacks the additional methanesulfonyl group, making it less reactive.

    Methanesulfonamide: Does not have the benzyl group, resulting in different biological activity.

    N-Benzyl-N-(tosyl)methanesulfonamide: Contains a tosyl group instead of a methanesulfonyl group, leading to variations in reactivity and applications.

Uniqueness

N-Benzyl-N-(methanesulfonyl)methanesulfonamide is unique due to the presence of both benzyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

64183-75-1

Molecular Formula

C9H13NO4S2

Molecular Weight

263.3 g/mol

IUPAC Name

N-benzyl-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C9H13NO4S2/c1-15(11,12)10(16(2,13)14)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

CXKBRBKLXHIGNH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)S(=O)(=O)C

Origin of Product

United States

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